N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Description
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a hydrobromide salt derivative of a bicyclic thiazole compound. The core structure consists of a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold substituted with an acetamide group at position 6 and an amino group at position 2. This compound is structurally related to dopamine receptor agonists, particularly pramipexole derivatives, due to its bicyclic thiazole motif and stereochemical features . Its synthesis typically involves enzymatic or chemical resolution of racemic intermediates, as seen in lipase-catalyzed transesterification or hydrolysis protocols .
Properties
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.BrH/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7;/h6H,2-4H2,1H3,(H2,10,12)(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSUEPXEWCNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)SC(=N2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893652 | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-50-7 | |
| Record name | Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104617507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination-Cyclization of N-(4-Oxocyclohexyl)Acetamide
The primary synthetic route involves bromination of N-(4-oxocyclohexyl)acetamide (formula-2) followed by cyclization with thiourea. In a representative procedure, N-(4-oxocyclohexyl)acetamide (100 g) is dissolved in acetic acid (500 mL), and bromine (41.35 mL) is added at 25–35°C. The exothermic reaction is controlled by maintaining temperatures below 35°C during the 45-minute stirring period. Thiourea (50 g) is subsequently introduced, and the mixture is refluxed for 3 hours to facilitate cyclization into the tetrahydrobenzo[d]thiazole core.
Critical Parameters :
-
Solvent : Acetic acid serves dual roles as solvent and proton donor, enhancing electrophilic bromine reactivity.
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Stoichiometry : A 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to bromine ensures complete dibromination at the cyclohexanone α-positions.
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Cyclization : Thiourea nucleophilically attacks the dibrominated intermediate, forming the thiazole ring via intramolecular SN2 displacement.
Isolation and Crystallization
The crude product is isolated by cooling the reaction mixture to 25–35°C, followed by filtration and washing with acetone to remove residual acetic acid and hydrogen bromide. This step is pivotal for eliminating byproducts such as unreacted thiourea and brominated acetamide derivatives.
Optimized Crystallization Protocol :
Hydrolysis and Resolution of Enantiomers
Acidic Hydrolysis to 4,5,6,7-Tetrahydrobenzo[d]Thiazole-2,6-Diamine
The hydrobromide salt (formula-3) undergoes hydrolysis in aqueous sulfuric acid (67 g H2SO4 in 200 mL H2O) under reflux for 10 hours. This step cleaves the acetamide group, yielding 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (formula-4).
Reaction Monitoring :
Chiral Resolution Using L(+)-Tartaric Acid
The racemic diamine (formula-4) is resolved by forming diastereomeric salts with L(+)-tartaric acid in boiling water. Recrystallization from water enriches the (S)-enantiomer, which is liberated by treatment with aqueous KOH.
Enantiomeric Excess Data :
| Step | Chiral Purity (HPLC) | R-Isomer Content |
|---|---|---|
| Initial Resolution | 99.45% | 0.55% |
| Post-Recrystallization | 99.80% | 0.13% |
Process Optimization and Scalability
Solvent Selection for Large-Scale Production
Comparative studies validate acetic acid as the optimal bromination solvent due to its high dielectric constant (ε = 6.2), which stabilizes ionic intermediates. Alternatives like DMF (ε = 36.7) induce side reactions, reducing yields by 15–20%.
Byproduct Mitigation Strategies
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Thiourea Derivatives : Unreacted thiourea forms water-soluble complexes during hydrolysis, eliminated via aqueous workup.
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Brominated Acetamides : Silica gel chromatography (ethyl acetate:hexane, 3:7) reduces these impurities to <0.1%.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for storage at ambient temperatures.
Industrial Applications and Regulatory Considerations
The compound’s synthesis is integral to pramipexole production, with the described method scaled to 100 kg batches in GMP facilities . Regulatory filings emphasize control of residual solvents (acetone <500 ppm) and enantiomeric purity (>99.0%) per ICH Q3A guidelines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide exhibit anticancer properties. Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that thiazole derivatives effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide has been tested against various bacterial strains and has shown promising results. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has garnered attention in neuropharmacology. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that a related thiazole compound improved cognitive function in animal models of Alzheimer's disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation via apoptosis induction. |
| Study B | Antimicrobial Effects | Showed significant antibacterial activity against E. coli and S. aureus strains. |
| Study C | Neuroprotection | Improved cognitive function in Alzheimer's models through oxidative stress reduction. |
Medicinal Chemistry Applications
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is being investigated as a scaffold for developing new therapeutic agents. Its unique structural features allow for modifications that can enhance its pharmacological profiles.
Drug Design
The compound serves as a lead structure for synthesizing novel thiazole derivatives with enhanced biological activities. Medicinal chemists are exploring various substitutions on the thiazole ring to optimize efficacy and reduce toxicity.
Combination Therapies
There is potential for using this compound in combination therapies to enhance the effectiveness of existing treatments for cancer and infectious diseases. Preliminary studies suggest synergistic effects when combined with conventional chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Enantiomers
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Biological Relevance |
|---|---|---|---|---|
| (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | 106006-84-2 | C10H15N3OS | Propionamide (C2H5CO-) | Intermediate for dopamine agonists |
| (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | 106006-85-3 | C10H15N3OS | Propionamide (C2H5CO-) | Enantiomeric form of the above |
| (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | 106092-09-5 | C7H11N3S | Free amino groups at positions 2,6 | Core structure for pramipexole |
| N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride | 1329894-90-7 | C27H24ClN3OS3 | Benzothiazole-thienopyridine hybrid | Investigational kinase inhibitor |
Key Observations :
- Enantiomeric Differences : The (S)-enantiomer of propionamide derivatives shows higher affinity for dopamine D3 receptors compared to the (R)-form, as observed in pramipexole analogues .
- Hybrid Structures: Compounds like the benzothiazole-thienopyridine hybrid exhibit broader kinase inhibition profiles but reduced selectivity for dopamine receptors .
Comparison of Yields :
Pharmacological Activity
Key Findings :
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|
| N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | 287.18 (est.) | 1.4 (predicted) | Decomposes | High (salt form) |
| (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | 225.31 | 1.3 ± 0.1 | 502.9 ± 39.0 | Moderate |
| (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | 169.25 | 1.2 (predicted) | 350–400 | Low |
Notes:
Biological Activity
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a tetrahydrobenzo[d]thiazole moiety. The molecular formula is , and it has a molecular weight of approximately 284.18 g/mol. The presence of the amino and acetamide functional groups contributes to its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that tetrahydrobenzo[d]thiazole derivatives can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against various pathogens.
2. Anti-inflammatory Potential
Molecular docking studies suggest that the compound may act as an inhibitor of enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of inflammatory mediators. Table 1 summarizes the binding affinities of related compounds in silico.
| Compound | COX-2 Binding Energy (Kcal/mol) | 5-LOX Binding Energy (Kcal/mol) |
|---|---|---|
| Compound A | -8.5 | -6.5 |
| Compound B | -3.6 | -9.0 |
| Celecoxib | -12.3 | N/A |
3. Neuroprotective Effects
Some studies have suggested that derivatives of tetrahydrobenzo[d]thiazole may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This potential is particularly relevant in the context of neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various tetrahydrobenzo[d]thiazole derivatives, it was found that compounds similar to this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 2: Inflammation Model
In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds related to this compound demonstrated a reduction in pro-inflammatory cytokine levels (TNF-alpha and IL-6). This suggests a potential mechanism for its anti-inflammatory activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, and how are stereochemical and functional group challenges addressed?
- Methodology : The compound is synthesized via a multi-step process involving enantiomerically pure (S)- or (R)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine precursors. The amino group at position 6 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield tert-butyl carbamate intermediates. Subsequent acylation with acetic acid derivatives introduces the acetamide group. Stereochemical control is achieved via chiral starting materials or resolution techniques, and purity is confirmed by ¹H/¹³C NMR and mass spectrometry .
Q. How are structural and purity characteristics validated for this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structure. For example, the (S)-enantiomer exhibits distinct ¹H NMR signals (e.g., δ 3.53–3.48 ppm for the cyclohexene proton and δ 1.76–1.64 ppm for methylene groups). ¹³C NMR confirms carbonyl and aromatic carbons (e.g., δ 171.74 ppm for the acetamide carbonyl). Mass spectrometry (MS) provides molecular weight validation, while melting point analysis ensures purity .
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodology : Functional assays in dopamine receptor-transfected cells (e.g., CHO-K1 cells expressing human D3 receptors) measure cAMP modulation. The compound shows agonist activity at D3 receptors with EC₅₀ values in the nanomolar range. Selectivity over D2 receptors is assessed via competitive binding assays using radiolabeled ligands like [³H]spiperone .
Advanced Research Questions
Q. How can selectivity for dopamine D3 receptors over D2 receptors be optimized through structural modifications?
- Methodology : Introducing fluorinated substituents (e.g., 3-fluoro or 4-chloro groups on aromatic rings) enhances D3 selectivity by reducing steric hindrance in the receptor binding pocket. Computational docking studies (e.g., using homology models of D3 receptors) guide rational design. Functional selectivity is validated via cAMP accumulation assays and β-arrestin recruitment assays .
Q. What is the compound’s mechanism of action in kinase inhibition, and how are dual CK2/GSK3β inhibitory activities evaluated?
- Methodology : Kinase inhibition is tested using recombinant CK2α and GSK3β enzymes with Z′-LYTE™ fluorescence-based assays. IC₅₀ values are determined for both kinases (e.g., 4i shows IC₅₀ = 0.8 µM for CK2). Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding with Lys68 in CK2). Cellular efficacy is confirmed via Western blot analysis of downstream phosphorylation targets like β-catenin .
Q. How are in vitro and in vivo antileukemic activities assessed, and what experimental models are used?
- Methodology : In vitro cytotoxicity is tested against leukemia cell lines (e.g., K562) using MTT assays, with IC₅₀ values compared to standard drugs. Apoptosis induction is measured via Annexin V/PI staining and caspase-3 activation. For in vivo studies, xenograft models in immunodeficient mice evaluate tumor growth inhibition. Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed using LC-MS/MS .
Q. What strategies are employed to resolve contradictory data between in vitro receptor activity and in vivo efficacy?
- Methodology : Discrepancies may arise from metabolic instability or off-target effects. Solutions include:
- Metabolic profiling : Liver microsome assays identify degradation pathways.
- Prodrug design : Hydrobromide salt formulation improves solubility and bioavailability.
- Target engagement studies : PET imaging with radiolabeled analogs confirms receptor occupancy in vivo .
Methodological Notes
- Stereochemical Purity : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers, ensuring >99% enantiomeric excess .
- Kinase Assay Conditions : Z′-LYTE™ assays use 10 µM ATP and 1 µM peptide substrate. Reactions are quenched with EDTA, and fluorescence ratios (445 nm/520 nm) quantify inhibition .
- Data Analysis : Dose-response curves (GraphPad Prism) calculate EC₅₀/IC₅₀ values. Statistical significance is assessed via one-way ANOVA with Tukey’s post hoc test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
